molecular formula C18H15ClO4 B5797472 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No. B5797472
M. Wt: 330.8 g/mol
InChI Key: LEAUMJSWZDOJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavones. It is commonly known as flavokawain B (FKB) and is found in the roots of the kava plant. FKB has gained significant attention in recent years due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exerts its anti-cancer effects by inhibiting the Akt/mTOR signaling pathway. 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to have anti-microbial properties and can inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is its potential therapeutic properties. 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties. However, one of the limitations of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. One area of research is the development of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one as a potential anti-cancer agent. Another area of research is the study of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one's anti-inflammatory and neuroprotective properties. Additionally, the development of more efficient synthesis methods for 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one could also be an area of future research.

Synthesis Methods

6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be synthesized by the reaction of 6-chloro-4-methylcoumarin with 4-methoxybenzyl chloride in the presence of a base. The reaction yields 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one as a yellow solid with a melting point of 221-223°C.

Scientific Research Applications

6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been found to possess anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective properties. 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.

properties

IUPAC Name

6-chloro-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4/c1-11-7-18(20)23-16-9-17(15(19)8-14(11)16)22-10-12-3-5-13(21-2)6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAUMJSWZDOJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

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